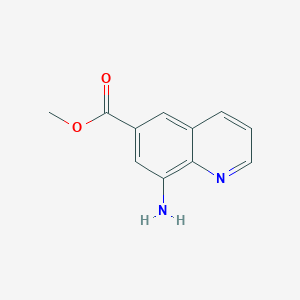
Methyl-8-Aminochinolin-6-carboxylat
Übersicht
Beschreibung
“Methyl 8-aminoquinoline-6-carboxylate” is a compound with the CAS Number: 1303890-27-8 . It has a molecular weight of 202.21 and its IUPAC name is methyl 8-amino-6-quinolinecarboxylate .
Synthesis Analysis
The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .Molecular Structure Analysis
The InChI code for “Methyl 8-aminoquinoline-6-carboxylate” is 1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This has provided a powerful tool for the synthesis of a variety of molecules .Physical And Chemical Properties Analysis
“Methyl 8-aminoquinoline-6-carboxylate” is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
Methyl-8-Aminochinolin-6-carboxylat: ist ein wertvolles Gerüst in der Arzneimittelforschung aufgrund seiner Chinolin-Kernstruktur, die in vielen pharmakologisch aktiven Verbindungen vorkommt. Seine Vielseitigkeit in der synthetischen Chemie ermöglicht die Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen .
Organische Synthese
In der organischen Synthese dient diese Verbindung als Baustein für den Aufbau komplexer Moleküle. Sie ist besonders nützlich bei der Synthese verschiedener Chinolinderivate durch verschiedene Reaktionen, darunter Übergangsmetall-katalysierte und metallfreie ionische Flüssigkeiten-vermittelte Reaktionen .
Materialwissenschaften
Chinolinderivate sind dafür bekannt, einzigartige optische und elektronische Eigenschaften aufzuweisen, was This compound zu einem Kandidaten für die Entwicklung von Materialien macht, die in elektronischen Geräten und Sensoren verwendet werden .
Analytische Chemie
Aufgrund seiner fluoreszierenden Eigenschaften kann diese Verbindung in der analytischen Chemie als fluoreszierende Sonde oder als Reagenz in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden, um andere Substanzen zu detektieren oder zu quantifizieren .
Chemische Syntheseprotokolle
Es wird bei der Entwicklung von Protokollen für grüne Chemie verwendet, die darauf abzielen, die Umweltbelastung der chemischen Synthese zu reduzieren. Dazu gehört die Verwendung sichererer Lösungsmittel und nachwachsender Rohstoffe .
Chromatographie
In der Chromatographie kann This compound als stationäre Phasenmodifikator verwendet werden, um die Trennung komplexer Gemische zu verbessern, wodurch die Auflösung und Selektivität der Analysemethode verbessert wird .
Wirkmechanismus
Target of Action
Methyl 8-aminoquinoline-6-carboxylate is a derivative of 8-aminoquinoline, a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs
Mode of Action
8-aminoquinoline derivatives have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of c–h bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
It is known that 8-aminoquinolines, in general, can stimulate the hexose monophosphate shunt and increase hydrogen peroxide and methb production .
Pharmacokinetics
For example, primaquine, an 8-aminoquinoline, has a half-life of 6 hours, while tafenoquine, another 8-aminoquinoline, has a much longer half-life of 14 days .
Result of Action
The 8-aminoquinolines are known to have activity against multiple life-cycle stages of the plasmodia that infect humans .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 8-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZUOSQEKQOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




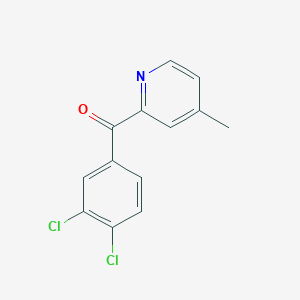




![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)
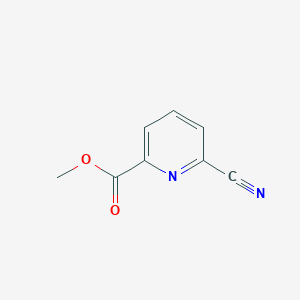
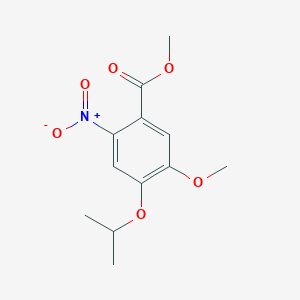
![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)
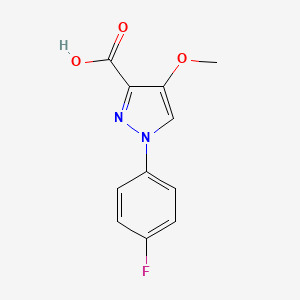
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)

